Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate
Description
Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazine scaffold with ester and diketone functional groups. Its structure combines a six-membered pyrazine ring fused with a five-membered pyrrole ring, stabilized by conjugated π-electrons. This compound is synthesized via asymmetric catalytic methods, such as palladium-catalyzed allylic alkylations (e.g., using Pd₂(dba)₃ and chiral ligands) or intramolecular aza-Friedel-Crafts reactions, achieving enantiomeric excess (ee) values up to 76% .
Properties
IUPAC Name |
ethyl 1,3-dioxo-4H-pyrrolo[1,2-a]pyrazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-2-16-10(15)7-9(14)11-8(13)6-4-3-5-12(6)7/h3-5,7H,2H2,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUYOMRSJNPMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC(=O)C2=CC=CN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate typically involves the reaction of corresponding N-alkylpyrrole with hydrazine hydrate. This reaction proceeds under specific conditions to yield the desired compound in good yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure and biological activities make it a valuable compound for the development of pharmaceuticals, organic materials, and bioactive molecules.
Mechanism of Action
Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate can be compared with other similar pyrrolopyrazine derivatives, such as Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate. While both compounds share the pyrrolopyrazine scaffold, their differences in substitution patterns and functional groups contribute to their distinct chemical properties and biological activities.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydropyrrolo[1,2-a]Pyrazine Derivatives
Key Observations :
Key Observations :
Table 3: Pharmacological Profiles of Related Compounds
Key Observations :
- Spirosuccinimide derivatives (e.g., AS-3201) exhibit nanomolar potency for aldose reductase, critical for diabetic complications .
- Carboxamide derivatives show broad-spectrum antimicrobial activity, likely due to hydrogen-bonding interactions with bacterial enzymes .
Physical and Chemical Properties
Table 4: Physicochemical Data
Biological Activity
Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate (CAS No. 1567995-93-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article focuses on its biological activity, including anticancer properties, mechanisms of action, and other relevant pharmacological effects.
- Molecular Formula : C10H10N2O4
- Molecular Weight : 222.2 g/mol
- Boiling Point : Approximately 423.9 °C (predicted)
- Density : 1.48 g/cm³ (predicted)
- pKa : 7.52 (predicted)
These properties indicate the compound's stability and potential solubility in biological systems, which are crucial for its bioactivity.
Anticancer Properties
Recent studies have explored the anticancer potential of various pyrazine derivatives, including those related to this compound. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspases and modulating pathways involving p53 and NF-κB . Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives may exhibit similar mechanisms.
Case Study: Pyrazolo Derivatives
A study on pyrazolo[4,3-e][1,2,4]triazines demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values lower than that of cisplatin. The compounds promoted apoptosis via increased expression of pro-apoptotic factors like Bax and ROS generation .
Antiviral Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazines can inhibit HIV replication by targeting integrase activity. For example, compounds structurally similar to ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have shown effectiveness in inhibiting viral replication in cell cultures .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
